Cas no 928-91-6 (cis-4-Hexen-1-ol)

cis-4-Hexen-1-ol structure
cis-4-Hexen-1-ol structure
Product Name:cis-4-Hexen-1-ol
CAS 번호:928-91-6
MF:C6H12O
메가와트:100.158882141113
MDL:MFCD00148974
CID:40268
PubChem ID:87571120
Update Time:2025-11-02

cis-4-Hexen-1-ol 화학적 및 물리적 성질

이름 및 식별자

    • (Z)-hex-4-en-1-ol
    • cis-4-Hexen-1-ol
    • Cis-1-Hydroxy-4-Hexene
    • (4Z)-4-Hexen-1-ol (ACI)
    • 4-Hexen-1-ol, (Z)- (8CI)
    • (4Z)-Hex-4-en-1-ol
    • cis-4-Hexenol
    • Z-Hex-4-en-1-ol
    • MDL: MFCD00148974
    • 인치: 1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2-
    • InChIKey: VTIODUHBZHNXFP-IHWYPQMZSA-N
    • 미소: C(CCO)/C=C\C

계산된 속성

  • 정밀분자량: 100.088815
  • 동위원소 질량: 100.088815
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 7
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 48.4
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.2
  • 토폴로지 분자 극성 표면적: 20.2

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.857
  • 비등점: 158°C(lit.)
  • 플래시 포인트: 46°C
  • 굴절률: 1.443
  • 안정성: Stable. Flammable. May be air-sensitive. Incompatible with strong oxidizing agents.
  • PSA: 20.23000
  • LogP: 1.33500
  • 용해성: 미확정

cis-4-Hexen-1-ol 보안 정보

  • 제시어:경고
  • 피해 선언: H227
  • 경고성 성명: P210-P280-P370+P378-P403+P235-P501
  • 위험물 운송번호:UN 1993
  • WGK 독일:3
  • 위험 범주 코드: R10
  • 보안 지침: S16
  • 포카표 F사이즈:10-23
  • 위험 등급:3
  • 패키지 그룹:III
  • TSCA:Yes

cis-4-Hexen-1-ol 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
H295000-250mg
cis-4-Hexen-1-ol
928-91-6
250mg
$ 60.00 2023-02-03
TRC
H295000-500mg
cis-4-Hexen-1-ol
928-91-6
500mg
$75.00 2023-05-18
TRC
H295000-1g
cis-4-Hexen-1-ol
928-91-6
1g
$ 90.00 2022-06-04
TRC
H295000-2.5g
cis-4-Hexen-1-ol
928-91-6
2.5g
$ 155.00 2023-02-03
TRC
H295000-5g
cis-4-Hexen-1-ol
928-91-6
5g
$ 245.00 2023-02-03
TRC
H295000-10g
cis-4-Hexen-1-ol
928-91-6
10g
$ 395.00 2023-02-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0754-10ml
cis-4-Hexen-1-ol
928-91-6 95.0%(GC)
10ml
¥685.0 2022-05-30
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H862171-1ml
cis-4-Hexen-1-ol
928-91-6 ≥95%(GC)
1ml
¥171.00 2022-01-11
abcr
AB126008-5 g
cis-4-Hexen-1-ol, 97%; .
928-91-6 97%
5g
€64.60 2023-05-10
abcr
AB126008-25 g
cis-4-Hexen-1-ol, 97%; .
928-91-6 97%
25g
€143.00 2023-05-10

cis-4-Hexen-1-ol 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  rt; 30 min, rt
1.2 Reagents: Ethyl acetate ;  rt
참조
Unsaturated C18 fatty acids and their uses in therapy
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Methylmagnesium bromide Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ,  Toluene
참조
Enantioselective ring construction with control of side-chain stereochemistry. Synthesis of (+)-isoneonepetalactone
Taber, Douglass F.; Amedio, John C. Jr.; Raman, Krishna, Journal of Organic Chemistry, 1988, 53(13), 2984-90

합성 방법 3

반응 조건
1.1 Reagents: Quinoline ,  Hydrogen Catalysts: Calcium carbonate ,  Palladium Solvents: Pentane
참조
Seven-membered ring synthesis based on arene olefin cycloadditions. Part IX. The total synthesis of (±)-rudmollin
Wender, Paul A.; Fisher, Karl, Tetrahedron Letters, 1986, 27(17), 1857-60

합성 방법 4

반응 조건
참조
Regiochemistry and stereochemistry of intramolecular [2+2] photocycloaddition of carbon-carbon double bonds to cyclohexenones
Becker, D.; Nagler, M.; Sahali, Y.; Haddad, N., Journal of Organic Chemistry, 1991, 56(14), 4537-43

합성 방법 5

반응 조건
참조
Synthetically useful dianions via reductive lithiation of tetrahydrofurans by aromatic radical anions
Mudryk, Boguslaw; Cohen, Theodore, Journal of the American Chemical Society, 1991, 113(5), 1866-7

합성 방법 6

반응 조건
참조
β-Halo ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted-3-halotetrahydropyrans and -furans
Crombie, Leslie; Wyvill, Robert D., Journal of the Chemical Society, 1985, (9), 1983-95

합성 방법 7

반응 조건
참조
Stereoselective syntheses of the isomeric 5,10-pentadecadienals
Ohloff, Guenther; Vial, Christian; Naef, Ferdinand; Pawlak, Manfred, Helvetica Chimica Acta, 1977, 60(4), 1161-74

합성 방법 8

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Water ;  0 °C
참조
Migratory Hydrogenation of Terminal Alkynes by Base/Cobalt Relay Catalysis
Liu, Xufang; Liu, Bingxue; Liu, Qiang, Angewandte Chemie, 2020, 59(17), 6750-6755

합성 방법 9

반응 조건
1.1 Reagents: Triphenylphosphine Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Diethyl ether ,  Toluene ;  15 min, rt
1.2 Solvents: Toluene ;  5 min, 20 °C; 20 °C → 50 °C; 4 h, 50 °C; 2 h, 50 °C; 50 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Cis unsaturated esters production for fragrance compositions
, European Patent Organization, , ,

합성 방법 10

반응 조건
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Toluene ;  20 min, rt
1.2 overnight, 90 °C; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Mechanistic Studies of Wacker-Type Intramolecular Aerobic Oxidative Amination of Alkenes Catalyzed by Pd(OAc)2/Pyridine
Ye, Xuan; Liu, Guosheng; Popp, Brian V.; Stahl, Shannon S., Journal of Organic Chemistry, 2011, 76(4), 1031-1044

합성 방법 11

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ,  Hexamethylphosphoramide ;  20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  8 h, rt
1.5 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Asymmetric iodocyclization catalyzed by salen-CrIIICl: its synthetic application to swainsonine
Kwon, Hyo Young; Park, Chul Min; Lee, Sung Bae; Youn, Joo-Hack; Kang, Sung Ho, Chemistry - A European Journal, 2008, 14(3), 1023-1028

합성 방법 12

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ,  Hexamethylphosphoramide ;  0 °C; 20 min, rt
1.2 Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  8 h, rt
1.5 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Catalytic Enantioselective Iodocyclization of γ-Hydroxy-cis-alkenes
Kang, Sung Ho; Lee, Sung Bae; Park, Chul Min, Journal of the American Chemical Society, 2003, 125(51), 15748-15749

합성 방법 13

반응 조건
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Toluene
참조
Enantioselective Pd(II)-Catalyzed Aerobic Oxidative Amidation of Alkenes and Insights into the Role of Electronic Asymmetry in Pyridine-Oxazoline Ligands
McDonald, Richard I.; White, Paul B.; Weinstein, Adam B.; Tam, Chun Pong; Stahl, Shannon S., Organic Letters, 2011, 13(11), 2830-2833

합성 방법 14

반응 조건
1.1 Reagents: Hydrogen Catalysts: Chromium hexacarbonyl
참조
Compounds with the aroma of green vegetables. V. Unbranched primary Z-alkenols
Vasil'ev, A. A.; Cherkaev, G. V.; Nikitina, M. A., Zhurnal Organicheskoi Khimii, 1993, 29(5), 889-94

합성 방법 15

반응 조건
참조
[2.2.1]-Bicyclic systems relevant to synthetic studies on CP-225,917-use of a new silylated cyclopentadiene
Clive, Derrick L. J.; Cheng, Hua; Gangopadhyay, Pulak; Huang, Xiaojun; Prabhudas, Bodhuri, Tetrahedron, 2004, 60(19), 4205-4221

합성 방법 16

반응 조건
참조
An efficient approach to the azaspirocyclic structure of halichlorine and pinnaic acid
Lee, Sangku; Zhao, Zuchun, Tetrahedron Letters, 1999, 40(45), 7921-7924

합성 방법 17

반응 조건
참조
Pheromones. XXXII. Synthons for the preparation of bisolefinic Lepidoptera pheromones
Bestmann, Hans Juergen; Koschatzky, Karl Heinrich; Schaetzke, Wilfried; Suess, Joachim; Vostrowsky, Otto, Liebigs Annalen der Chemie, 1981, (9), 1705-20

합성 방법 18

반응 조건
참조
Remote functionalization by ferrous ion-cupric ion induced decomposition of alkyl hydroperoxides
Cekovic, Z.; Dimitrijevic, L.; Djokic, G.; Srnic, T., Tetrahedron, 1979, 35(17), 2021-6

합성 방법 19

반응 조건
참조
Reduction of α,β-γ,δ-unsaturated alcohols by lithium aluminum hydride
Chantegrel, Bernard; Gelin, Suzanne, Bulletin de la Societe Chimique de France, 1975, 2639, 2639-42

합성 방법 20

반응 조건
참조
Radical cyclizations. XXV. Steric inhibition in formation of a six carbon ring in the cyclization of δ,ε ethylenic radicals
Julia, M.; Descoins, C.; Baillarge, M.; Jacquet, B.; Uguen, D.; et al, Tetrahedron, 1975, 31(15), 1737-44

cis-4-Hexen-1-ol Raw materials

cis-4-Hexen-1-ol Preparation Products

추천 공급업체
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nantong Boya Environmental Protection Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약